molecular formula C13H20BNO3 B8187652 (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester

(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester

Cat. No.: B8187652
M. Wt: 249.12 g/mol
InChI Key: KFYJFFGXYLILKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester typically involves the reaction of 4-methoxy-6-methylpyridine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves iridium or rhodium-catalyzed C-H or C-F borylation .

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods are optimized to ensure high yields and purity of the final product .

Scientific Research Applications

(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specialized applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9-7-11(16-6)10(8-15-9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYJFFGXYLILKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(N=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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